molecular formula C30H48O7 B136403 Verrucoside CAS No. 141544-59-4

Verrucoside

Cat. No.: B136403
CAS No.: 141544-59-4
M. Wt: 520.7 g/mol
InChI Key: GKECJXKITDFENW-UHFFFAOYSA-N
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Description

Verrucoside: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a galactopyranoside moiety linked to a steroidal structure, making it a unique hybrid molecule with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verrucoside typically involves multiple steps:

    Formation of the Galactopyranoside Moiety: This step involves the protection of hydroxyl groups followed by glycosylation reactions to introduce the galactopyranoside unit.

    Steroidal Backbone Synthesis: The steroidal structure is synthesized through a series of reactions including aldol condensation, cyclization, and functional group modifications.

    Coupling of the Two Units: The galactopyranoside and steroidal units are coupled using glycosidic bond formation techniques, often involving the use of catalysts and specific reaction conditions to ensure high yield and selectivity.

    Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-scale synthesis: Utilizing optimized reaction conditions and catalysts to maximize yield and purity.

    Purification: Techniques such as chromatography and crystallization to isolate the desired product.

    Quality Control: Ensuring the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.

    Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.

Biology

    Enzyme Inhibition Studies: Acts as a substrate or inhibitor in studies involving glycosidases and other enzymes.

    Cell Signaling Research: Used to study the role of glycosides in cell signaling pathways.

Medicine

    Drug Development: Potential use in the development of drugs targeting specific enzymes or pathways.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Biotechnology: Used in the production of bioactive compounds.

    Pharmaceuticals: Incorporated into formulations for its biological activity.

Mechanism of Action

The mechanism of action of Verrucoside involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may bind to cell surface receptors, modulating signaling pathways.

    Pathway Modulation: Alters biochemical pathways by influencing the activity of key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    alpha-D-Galactopyranoside: Similar sugar moiety but different stereochemistry.

    beta-L-Galactopyranoside: Different anomeric configuration.

    alpha-L-Glucopyranoside: Different sugar unit but similar glycosidic bond.

Uniqueness

    Structural Hybrid: Combines features of both glycosides and steroids, offering unique biological activities.

This detailed article provides a comprehensive overview of Verrucoside, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

141544-59-4

Molecular Formula

C30H48O7

Molecular Weight

520.7 g/mol

IUPAC Name

[2-[(17-ethenyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl)oxy]-5-hydroxy-4-methoxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C30H48O7/c1-7-18-8-10-20-19-9-11-22-25(23(32)13-15-30(22,5)21(19)12-14-29(18,20)4)37-28-27(36-17(3)31)26(34-6)24(33)16(2)35-28/h7,16,18-28,32-33H,1,8-15H2,2-6H3

InChI Key

GKECJXKITDFENW-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C3CCC4C5CCC(C5(CCC4C3(CCC2O)C)C)C=C)OC(=O)C)OC)O

Synonyms

4-O-(2-O-acetyldigitalopyranosyl)-5-pregn-20-en-3-ol
verrucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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